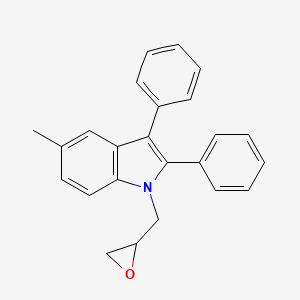![molecular formula C24H15BrN2O2 B5199439 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenazine, which is a heterocyclic organic compound with a tricyclic structure. The presence of the bromine group in 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate enhances its biological activity and makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is not fully understood. However, it is believed to act by inducing oxidative stress and causing DNA damage in cancer cells. This leads to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate has a selective cytotoxic effect on cancer cells while sparing normal cells. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor volume in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate in lab experiments include its high potency and selectivity towards cancer cells, as well as its potential as a photosensitizer. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate. These include:
1. Investigating the mechanism of action of this compound in more detail to better understand its potential as a cancer treatment.
2. Developing new methods for synthesizing 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate that are more efficient and cost-effective.
3. Testing the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
4. Exploring the potential of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate as a photosensitizer in other applications, such as antibacterial and antiviral therapies.
5. Investigating the use of this compound in other fields, such as materials science and electronics.
In conclusion, 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and to explore its potential in cancer treatment and other areas.
Méthodes De Synthèse
The synthesis of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate involves the reaction of 4-bromoaniline with 2-nitrobenzaldehyde in the presence of sodium acetate and acetic acid. The resulting intermediate is then reduced with iron powder and acetic acid to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate has shown potential in various scientific research applications. It has been studied for its antimicrobial, anticancer, and antitumor properties. In addition, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
[6-(4-bromophenyl)benzo[a]phenazin-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O2/c1-14(28)29-24-18-7-3-2-6-17(18)22-23(21(24)15-10-12-16(25)13-11-15)27-20-9-5-4-8-19(20)26-22/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIYYOVFMXYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)